molecular formula C20H18Cl2N4O2 B14924203 N,N'-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

N,N'-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B14924203
M. Wt: 417.3 g/mol
InChI Key: DPKLREAQHXHBNA-UHFFFAOYSA-N
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Description

N~4~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes two chlorinated methylphenyl groups attached to a pyrazole ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the chlorinated methylphenyl groups: This step involves the reaction of the pyrazole intermediate with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the dicarboxamide: The final step involves the reaction of the intermediate with a suitable amine under appropriate conditions to form the dicarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated methylphenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N~4~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, such as inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide:

    N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide: Another thiadiazole derivative with similar functional groups.

Uniqueness

N~4~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

3-N,4-N-bis(3-chloro-4-methylphenyl)-2-methylpyrazole-3,4-dicarboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-11-4-6-13(8-16(11)21)24-19(27)15-10-23-26(3)18(15)20(28)25-14-7-5-12(2)17(22)9-14/h4-10H,1-3H3,(H,24,27)(H,25,28)

InChI Key

DPKLREAQHXHBNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl

Origin of Product

United States

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